molecular formula C14H15F2N3O B6576713 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide CAS No. 942663-85-6

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide

Cat. No.: B6576713
CAS No.: 942663-85-6
M. Wt: 279.28 g/mol
InChI Key: YLMYSXSFFIHUMY-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a pyrazolyl group attached to an ethyl chain, which in turn is connected to a difluorobenzamide moiety. The presence of fluorine atoms and the pyrazole ring system often imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functionalization. The difluorobenzamide moiety can be introduced through a series of reactions involving the corresponding fluorinated benzene derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole ring or the benzamide moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted pyrazoles or benzamides.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its fluorinated structure can enhance binding affinity and selectivity towards biological targets.

Medicine: The compound has been investigated for its pharmacological properties, including antileishmanial and antimalarial activities. Its ability to interact with biological systems makes it a candidate for drug development.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Comparison with Similar Compounds

  • N-[2-(3,4-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide

  • N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,4-difluorobenzamide

  • N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzamide

Uniqueness: N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide stands out due to its specific substitution pattern on the benzamide moiety and the presence of fluorine atoms at the 2 and 6 positions. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Biological Activity

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrazole moiety, which is known for its wide range of biological activities. The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with appropriate acylating agents to form the desired amide structure. The general reaction scheme can be represented as follows:

3 5 Dimethylpyrazole+Acid ChlorideN 2 3 5 dimethyl 1H pyrazol 1 yl ethyl 2 6 difluorobenzamide\text{3 5 Dimethylpyrazole}+\text{Acid Chloride}\rightarrow \text{N 2 3 5 dimethyl 1H pyrazol 1 yl ethyl 2 6 difluorobenzamide}

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole nucleus exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable study indicated that a related compound had an IC50 value of 5.13 µM against C6 glioma cells, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) . The mechanism of action was linked to the induction of apoptosis and cell cycle arrest.

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well documented. Compounds structurally related to this compound have exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

3. Antimicrobial Activity

Research has indicated that pyrazole derivatives possess antimicrobial properties against a range of pathogens. For instance, compounds with similar structural features were tested against bacterial strains such as E. coli and S. aureus, demonstrating promising antibacterial activity . The presence of specific functional groups in the amide linkage was found to enhance these effects.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways leading to cell death.
  • Cytokine Modulation : It modulates the expression of inflammatory cytokines, thereby reducing inflammation.
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of enzymes like monoamine oxidase (MAO), contributing to their therapeutic effects in neurological disorders .

Case Studies

Several case studies highlight the efficacy and safety profiles of pyrazole derivatives:

StudyCompoundActivityIC50 ValueCell Line
5fAnticancer5.13 µMC6 Glioma
VariousAnti-inflammatory-TNF-α Inhibition
DerivativesAntibacterial-E. coli, S. aureus

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O/c1-9-8-10(2)19(18-9)7-6-17-14(20)13-11(15)4-3-5-12(13)16/h3-5,8H,6-7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMYSXSFFIHUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=C(C=CC=C2F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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